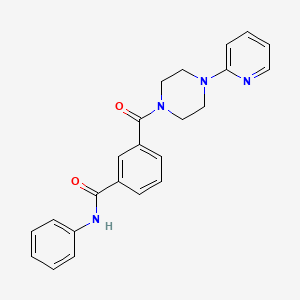
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C27H32N6O.
作用機序
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of the body's response to stress.
実験室実験の利点と制限
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also has a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one in lab experiments. For example, 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have low solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for research on 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. One potential area of research is the development of new drugs based on the structure of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. Another area of research is the investigation of the effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on brain function and behavior.
合成法
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the reaction of 1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one with 4-phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which makes it a potential candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(27-18-16-26(17-19-27)21-8-4-5-10-23-21)9-11-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-8,10H,9,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOUSCQBPCKLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
